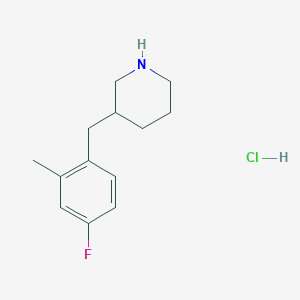

3-(4-Fluoro-2-methyl-benzyl)-piperidine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-Fluoro-2-methyl-benzyl)-piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-2-methyl-benzyl)-piperidine hydrochloride typically involves the reaction of 4-fluoro-2-methylbenzyl chloride with piperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in scaling up the production while maintaining safety and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

3-(4-Fluoro-2-methyl-benzyl)-piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine nitrogen.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Sodium hydroxide or potassium carbonate in organic solvents.

Major Products

Oxidation: The major products are typically ketones or carboxylic acids.

Reduction: The major product is the corresponding amine.

Substitution: The products depend on the substituents introduced.

Applications De Recherche Scientifique

3-(4-Fluoro-2-methyl-benzyl)-piperidine hydrochloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biological targets.

Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Used in the production of pharmaceuticals and other fine chemicals.

Mécanisme D'action

The mechanism of action of 3-(4-Fluoro-2-methyl-benzyl)-piperidine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-(4-Fluorobenzyl)-piperidine hydrochloride

- 3-(4-Methylbenzyl)-piperidine hydrochloride

- 3-(4-Chloro-2-methyl-benzyl)-piperidine hydrochloride

Uniqueness

3-(4-Fluoro-2-methyl-benzyl)-piperidine hydrochloride is unique due to the presence of both a fluorine and a methyl group on the benzyl ring, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, while the methyl group can affect its steric properties.

For precise and detailed information, consulting specific scientific literature and databases is recommended.

Activité Biologique

3-(4-Fluoro-2-methyl-benzyl)-piperidine hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly in the central nervous system (CNS). Studies indicate that this compound may act as an antagonist at serotonin receptors (5-HT2A) and dopamine receptors (D1, D2), which are implicated in mood regulation and psychotropic effects .

Antiproliferative Effects

Research has demonstrated that compounds with similar piperidine structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of benzoylpiperidine have shown IC50 values ranging from 19.9 to 75.3 µM against human breast and ovarian cancer cells . While specific data for this compound is limited, its structural similarities suggest potential efficacy in cancer treatment.

Neuropharmacological Effects

The compound's interaction with CNS receptors positions it as a candidate for neuropharmacological applications. In particular, its affinity for the 5-HT2A receptor suggests potential use in treating psychiatric disorders, including depression and anxiety .

Study on Anticancer Activity

A study conducted on piperidine derivatives indicated that structural modifications could enhance anticancer activity. The introduction of fluorine atoms at specific positions significantly increased the potency against cancer cell lines. Although specific results for this compound were not detailed, the findings underscore the relevance of fluorine substitution in enhancing biological activity .

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest that compounds like this compound may exhibit favorable absorption and distribution profiles. However, comprehensive toxicological evaluations are necessary to ascertain safety profiles before clinical applications can be considered.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | IC50 (µM) | Biological Activity |

|---|---|---|---|

| This compound | Piperidine derivative | TBD | Potential CNS activity |

| Benzoylpiperidine | Benzoyl substituted piperidine | 19.9 - 75.3 | Antiproliferative against cancer cells |

| AHL-157 | Piperidinyl derivative | TBD | Cholesterol-lowering effects |

Propriétés

IUPAC Name |

3-[(4-fluoro-2-methylphenyl)methyl]piperidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FN.ClH/c1-10-7-13(14)5-4-12(10)8-11-3-2-6-15-9-11;/h4-5,7,11,15H,2-3,6,8-9H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGDYMKYYAORCCQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)CC2CCCNC2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60588819 |

Source

|

| Record name | 3-[(4-Fluoro-2-methylphenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1172955-97-3 |

Source

|

| Record name | 3-[(4-Fluoro-2-methylphenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.